molecular formula C10H14O2 B1599563 4,5-Dimethylbenzene-1,2-dimethanol CAS No. 60070-05-5

4,5-Dimethylbenzene-1,2-dimethanol

Cat. No.: B1599563
CAS No.: 60070-05-5
M. Wt: 166.22 g/mol
InChI Key: VSODREOTHFONSP-UHFFFAOYSA-N
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Description

4,5-Dimethylbenzene-1,2-dimethanol is an organic compound with the molecular formula C10H14O2 It features a benzene ring substituted with two methyl groups and two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethylbenzene-1,2-dimethanol can be achieved through a multi-step process. One efficient method involves the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with dimethyl acetylenedicarboxylate. This reaction, conducted in toluene at elevated temperatures in a sealed pressure vessel, yields a cyclohexadiene-based adduct. Subsequent dehydrogenation using palladium on carbon (Pd-C) in refluxing p-xylene converts the adduct into dimethyl 4,5-dimethylphthalate. Finally, reduction of the phthalate with lithium aluminum hydride (LiAlH4) produces this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be scaled up for larger batch production. The use of common reagents and conditions makes this process adaptable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylbenzene-1,2-dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 4,5-dimethylbenzene-1,2-dimethane.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting hydroxymethyl groups to chloromethyl groups.

Major Products

    Oxidation: 4,5-Dimethylbenzene-1,2-dicarboxylic acid.

    Reduction: 4,5-Dimethylbenzene-1,2-dimethane.

    Substitution: 4,5-Dimethylbenzene-1,2-dichloromethyl.

Scientific Research Applications

4,5-Dimethylbenzene-1,2-dimethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethylbenzene-1,2-dimethanol depends on its chemical reactivity. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in various reactions. The benzene ring provides a stable aromatic core, while the methyl groups can affect the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylbenzene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxymethyl groups.

    4,5-Dimethylbenzene-1,2-dimethane: Similar structure but with methylene groups instead of hydroxymethyl groups.

    4,5-Dimethylbenzene-1,2-dichloromethyl: Similar structure but with chloromethyl groups instead of hydroxymethyl groups.

Uniqueness

4,5-Dimethylbenzene-1,2-dimethanol is unique due to the presence of both methyl and hydroxymethyl groups on the benzene ring

Properties

IUPAC Name

[2-(hydroxymethyl)-4,5-dimethylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7-3-9(5-11)10(6-12)4-8(7)2/h3-4,11-12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSODREOTHFONSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427273
Record name 4,5-Dimethylbenzene-1,2-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60070-05-5
Record name 4,5-Dimethylbenzene-1,2-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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